molecular formula C12H19N3O B7515657 (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone

(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone

Cat. No. B7515657
M. Wt: 221.30 g/mol
InChI Key: RNLNORGFYUGYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as EPMP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential for use in various research fields.

Mechanism of Action

(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone binds to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling and cell survival. By binding to this receptor, (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone can modulate its activity and potentially affect downstream signaling pathways. The exact mechanism of action of (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is still being studied, but it has been suggested to have both agonist and antagonist effects on the sigma-1 receptor.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, induction of apoptosis, and inhibition of certain enzymes. It has also been shown to have potential neuroprotective effects, making it a promising compound for the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has several advantages for use in lab experiments, including its high binding affinity and specificity for the sigma-1 receptor, as well as its potential for use as a tool in studying various neurological disorders. However, its limitations include its relatively low solubility in aqueous solutions and its potential for off-target effects on other receptors.

Future Directions

There are several potential future directions for research involving (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, including further studies on its mechanism of action and potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research on the synthesis of analogs of (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone with improved solubility and selectivity could lead to the development of more potent and specific compounds for use in scientific research.

Synthesis Methods

The synthesis of (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 2-ethylpiperidine with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent binding affinity for certain receptors in the brain, making it a potentially useful tool for studying the mechanisms of certain neurological disorders.

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-11-6-4-5-7-15(11)12(16)10-8-13-14(2)9-10/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLNORGFYUGYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.